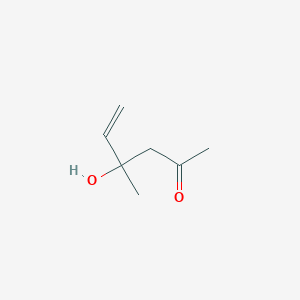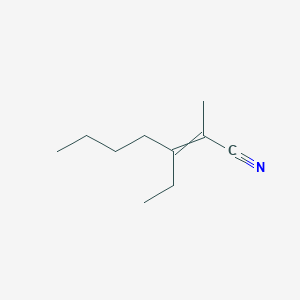
3-Ethyl-2-methylhept-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-methylhept-2-enenitrile is an organic compound with the molecular formula C10H17N. It is characterized by a nitrile group (-CN) attached to a heptene backbone with ethyl and methyl substituents. This compound is part of the nitrile family, known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: One common method to synthesize nitriles is by heating halogenoalkanes with sodium or potassium cyanide in ethanol.
From Amides: Nitriles can also be prepared by dehydrating amides using phosphorus (V) oxide.
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles, which can be further processed to obtain nitriles.
Industrial Production Methods
Industrial production of nitriles often involves large-scale reactions using similar methods but optimized for efficiency and yield. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Reduction of nitriles typically yields primary amines.
Substitution: Nitriles can participate in nucleophilic substitution reactions, where the -CN group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are common oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Sodium or potassium cyanide in ethanol for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
3-Ethyl-2-methylhept-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methylhept-2-enenitrile involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylhept-2-enenitrile: Similar structure but lacks the ethyl substituent.
3-Ethylhept-2-enenitrile: Similar structure but lacks the methyl substituent.
Hept-2-enenitrile: The simplest form without any substituents.
Uniqueness
3-Ethyl-2-methylhept-2-enenitrile is unique due to the presence of both ethyl and methyl substituents, which can influence its reactivity and physical properties compared to its simpler analogs .
Properties
CAS No. |
63967-60-2 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.25 g/mol |
IUPAC Name |
3-ethyl-2-methylhept-2-enenitrile |
InChI |
InChI=1S/C10H17N/c1-4-6-7-10(5-2)9(3)8-11/h4-7H2,1-3H3 |
InChI Key |
OQOOREHMVPYVKV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(C)C#N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(4-hydroxy-3-methoxyphenyl)methyl]benzene-1-sulfonic acid](/img/structure/B14488620.png)
![Methyl 4-{4-[4-(trifluoromethyl)phenoxy]phenoxy}pentanoate](/img/structure/B14488623.png)
![5-[2-(Nonane-1-sulfonyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14488624.png)
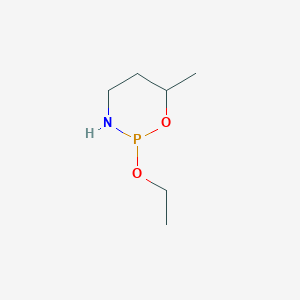


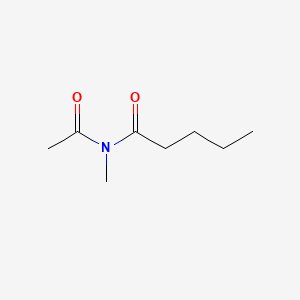
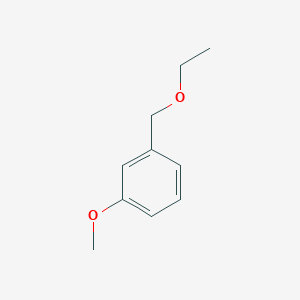
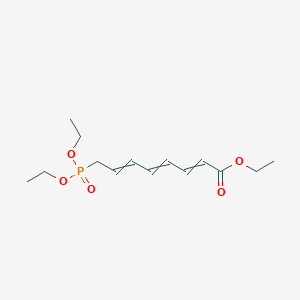


![(2Z)-2-[(4-Methylphenyl)imino]-1-(morpholin-4-yl)-2-(10H-phenothiazin-1-yl)ethan-1-one](/img/structure/B14488685.png)
